(2R)-1-tritylsulfanylpropan-2-amine

Beschreibung

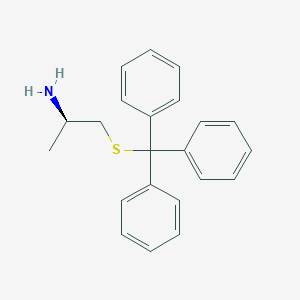

(2R)-1-Tritylsulfanylpropan-2-amine is a chiral amine derivative characterized by a trityl (triphenylmethyl) group attached via a sulfanyl (S-atom) bridge to a propan-2-amine backbone. The compound’s stereochemistry (2R configuration) and bulky trityl group confer unique physicochemical properties, including enhanced steric shielding of the amine group, moderate lipophilicity, and stability under basic conditions. It is often utilized in organic synthesis as a protected intermediate for pharmaceuticals or agrochemicals due to its resistance to oxidation and nucleophilic substitution reactions .

Eigenschaften

IUPAC Name |

(2R)-1-tritylsulfanylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NS/c1-18(23)17-24-22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18H,17,23H2,1H3/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLABCLWPZAWQN-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares (2R)-1-tritylsulfanylpropan-2-amine with structurally related compounds from the USP 35–NF 30 report (), focusing on molecular features, stability, and functional roles.

Structural and Functional Group Analysis

Key Observations:

Steric and Electronic Effects :

- The trityl group in this compound provides significant steric hindrance, unlike the smaller thiophene (compound a ) or naphthyl ether (compound e ) groups. This reduces reactivity at the amine site, making it more stable than compound a , which lacks protecting groups and is prone to oxidation .

- The sulfanyl bridge in the target compound enhances lipophilicity compared to the hydroxyl group in compound a , which increases aqueous solubility.

Chirality and Bioactivity :

- The 2R configuration of the target compound contrasts with the S-configuration in compound e . Chirality influences binding affinity in receptor-mediated processes, though neither compound’s bioactivity is explicitly documented in the evidence.

Stability and Degradation :

- Trityl-protected amines are stable under basic conditions but cleaved by strong acids (e.g., HCl), whereas compound e ’s naphthyl ether linkage may degrade under UV light or oxidative conditions .

- Fluorinated compounds like f exhibit high stability but lack functional groups for further derivatization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.